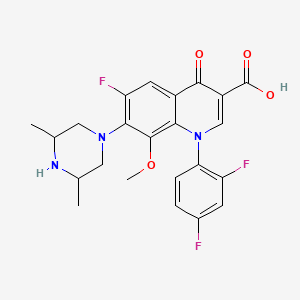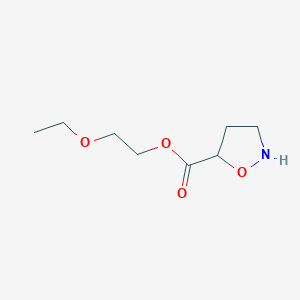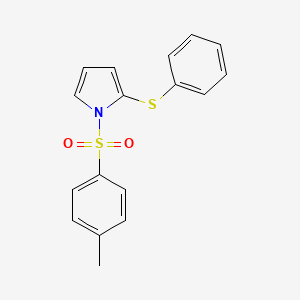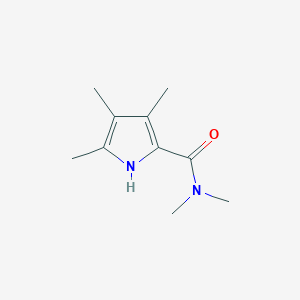![molecular formula C25H31O2P B12879988 Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine](/img/structure/B12879988.png)
Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine is a chemical compound known for its unique structure and properties. It is primarily used in research and experimental applications, particularly in the field of catalysis and ligand chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine typically involves the reaction of dibenzo[d,f][1,3]dioxepin with dicyclohexylphosphine under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as tetrahydrofuran (THF), at elevated temperatures .
Industrial Production Methods
化学反応の分析
Types of Reactions
Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides and substituted derivatives of the original compound .
科学的研究の応用
Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine is widely used in scientific research, particularly in:
作用機序
The mechanism by which Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes, facilitating chemical reactions by lowering the activation energy and increasing reaction rates .
類似化合物との比較
Similar Compounds
Dibenzo-1,4-dioxin: Shares a similar dioxin structure but lacks the phosphine group.
Polychlorinated dibenzo-p-dioxins (PCDDs): Similar in structure but contain chlorine atoms and are known for their toxicity.
Uniqueness
Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine is unique due to its specific combination of a phosphine group with a dibenzo[d,f][1,3]dioxepin structure. This unique structure allows it to form stable complexes with metal ions, making it highly valuable in catalysis and ligand chemistry .
特性
分子式 |
C25H31O2P |
|---|---|
分子量 |
394.5 g/mol |
IUPAC名 |
benzo[d][1,3]benzodioxepin-1-yl(dicyclohexyl)phosphane |
InChI |
InChI=1S/C25H31O2P/c1-3-10-19(11-4-1)28(20-12-5-2-6-13-20)24-17-9-16-23-25(24)21-14-7-8-15-22(21)26-18-27-23/h7-9,14-17,19-20H,1-6,10-13,18H2 |
InChIキー |
XHPQRPOWUZBCCD-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC4=C3C5=CC=CC=C5OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Propanone, 1-[5-(4-nitrophenyl)-2-furanyl]-](/img/structure/B12879922.png)
![5-Methyl-1H-pyrazolo[1,5-b]pyrazole-2,4-diamine](/img/structure/B12879924.png)

![4-[(2,5-Dioxooxolan-3-yl)sulfanyl]butanoic acid](/img/structure/B12879938.png)

![3-Acetyl-5-[(benzylsulfanyl)methyl]-4-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12879957.png)

![7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12879977.png)


![5-(Methylamino)-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-4-one](/img/structure/B12880001.png)
![Benzenamine, N-[(triphenylphosphoranylidene)ethenylidene]-](/img/structure/B12880003.png)
